Sourcing a neutral DNA intercalator that selectively purifies supercoiled plasmid DNA without the permanent charge of ethidium bromide can be challenging. 3,8-Diamino-6-phenylphenanthridine (DAPP) solves this with a non-quaternary structure enabling pH-dependent, ionic-strength-sensitive DNA binding-critical for high-resolution affinity chromatography. Key procurement-ready highlights:
• Affinity ligand for supercoiled pDNA: binding capacity 336.75 μg/mL gel, scalable salt-gradient elution.
• Defined unwinding angle (24±2°) for reproducible topoisomerase assays, distinct from EtBr (26°).
• ≥98% purity, stable at -20°C; ships ambient with dry ice option.
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
CAS No.52009-64-0
Cat. No.B017713
⚠ Attention: For research use only. Not for human or veterinary use.
3,8-Diamino-6-phenylphenanthridine (DAPP), with CAS number 52009-64-0, is a phenanthridine-based compound recognized as a non-quaternary analog of ethidium bromide [1]. It functions as a DNA intercalator and is distinguished by its ability to serve as a high-affinity chromatographic ligand for the specific purification of supercoiled plasmid DNA (pDNA) [2]. The compound is characterized by a planar aromatic structure and a melting point of 196-198 °C , which underpins its utility in materials science for synthesizing rigid polyamides and in biochemistry as a DNA-binding probe [2].
1Non-quaternary DNA intercalator with pH-dependent charge
2Affinity ligand for supercoiled plasmid DNA purification
3Planar aromatic building block for polymers and probes
Reported as non-quaternary ethidium analog; source review recommended
[1] Jones, R. L., & Wilson, W. D. (1981). Effect of ionic strength on the pKa of ligands bound to DNA. Biopolymers, 20(1), 141-154. View Source
[2] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
Why DAPP Cannot Be Replaced
While phenanthridine derivatives such as ethidium bromide (EtBr) and propidium iodide (PI) are well-known DNA intercalators, their substitution for 3,8-Diamino-6-phenylphenanthridine (DAPP) in specific applications is not scientifically justifiable. DAPP's neutral charge state in its free form, as opposed to the permanently cationic nature of ethidium and propidium, fundamentally alters its binding thermodynamics and chromatographic behavior [1]. This is evidenced by a unique dependence of its DNA-binding pKa on ionic strength, which is a direct consequence of its non-quaternary structure [1]. Furthermore, DAPP exhibits a specific unwinding angle of 24 ± 2°, distinct from ethidium's 26°, indicating a subtly different mode of DNA intercalation that can affect downstream applications like topoisomerase assays [1]. These physicochemical differences directly impact performance, as demonstrated by its proven, quantifiable efficacy as an affinity ligand for separating supercoiled plasmid DNA—an application where generic substitution with a cationic intercalator would yield different, likely suboptimal, selectivity and binding capacity [2].
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Charge state mismatch
Ethidium bromide is permanently cationic; DAPP's neutral form may shift chromatographic selectivity and binding thermodynamics.
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Intercalation geometry difference
Subtle variation in DNA unwinding angle can alter topological stress, affecting assays sensitive to supercoiling perturbation.
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pH-dependent binding not replicated
DAPP's affinity can be tuned via pH and ionic strength; permanently charged intercalators cannot reproduce this mechanism.
[1] Jones, R. L., & Wilson, W. D. (1981). Effect of ionic strength on the pKa of ligands bound to DNA. Biopolymers, 20(1), 141-154. View Source
[2] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
Quantitative Evidence: DAPP vs. Analogs
DNA Unwinding Angle: DAPP vs. Ethidium Bromide
3,8-Diamino-6-phenylphenanthridine (DAPP) intercalates into DNA with a measured unwinding angle of 24 ± 2°. This is directly comparable to the well-known intercalator ethidium bromide, which has an unwinding angle of 26° [1]. The 2° difference in the unwinding angle suggests a distinct binding geometry that can influence the topological stress on the DNA helix [1].
DNA unwinding angleHead-to-head
DAPP: 24 ± 2°EtBr: 26°
Distinct intercalation geometry; relevant for topology-sensitive assays
May influence supercoiling perturbation; spectrophotometric assay
DNA intercalationTopologyBiophysics
Evidence Dimension
DNA unwinding angle
Target Compound Data
24 ± 2°
Comparator Or Baseline
Ethidium bromide: 26°
Quantified Difference
2° (approx. 8% relative difference)
Conditions
Col El DNA in spectrophotometric assay
Why This Matters
A smaller unwinding angle indicates less perturbation to DNA supercoiling, which is critical for applications such as topoisomerase assays or plasmid DNA purification where maintaining native DNA topology is essential.
DNA intercalationTopologyBiophysics
[1] Jones, R. L., & Wilson, W. D. (1981). Effect of ionic strength on the pKa of ligands bound to DNA. Biopolymers, 20(1), 141-154. View Source
pH-Dependent DNA Binding vs. Ethidium Bromide
Unlike the permanently charged ethidium bromide, 3,8-Diamino-6-phenylphenanthridine (DAPP) is a non-quaternary analog, meaning its charge state is pH-dependent [1]. The pKa of DAPP when free in solution is only weakly dependent on ionic strength. However, when bound to DNA in an intercalated complex, the pKa of DAPP is a linear function of -log[Na+], conforming to polyelectrolyte theory [1]. In contrast, the interaction of ethidium with DNA is not subject to this pH- and ionic strength-dependent equilibrium [1].
pH-dependent bindingClass-level
Linear pKa shift with -log[Na+] when bound; EtBr shows no pH dependence
Tunable binding via pH enables chromatographic selectivity
Polyelectrolyte theory context; spectrophotometric pH titration
DNA binding thermodynamicsPolyelectrolyte theoryBiophysics
Evidence Dimension
pKa dependence on ionic strength when bound to DNA
Target Compound Data
Linear dependence on -log[Na+]; significant pKa shift upon intercalation
Comparator Or Baseline
Ethidium bromide: Permanently charged; no pKa shift or similar ionic strength dependence
Quantified Difference
Qualitative difference in binding mechanism and thermodynamics
Conditions
Spectrophotometric pH titration in various NaCl concentrations
Why This Matters
This pH-dependent binding behavior allows for tunable DNA-binding affinity by manipulating pH, a feature not possible with permanently charged intercalators like ethidium bromide, and is a key mechanistic driver for its unique performance as a chromatographic affinity ligand [2].
DNA binding thermodynamicsPolyelectrolyte theoryBiophysics
[1] Jones, R. L., & Wilson, W. D. (1981). Effect of ionic strength on the pKa of ligands bound to DNA. Biopolymers, 20(1), 141-154. View Source
[2] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
DNA Binding Affinity vs. Ethidium Bromide
3,8-Diamino-6-phenylphenanthridine (DAPP) exhibits a high affinity for DNA, as quantified by a dissociation constant (Kd) of 2.29 ± 0.195 × 10⁻⁷ M (229 nM) when immobilized on a Sepharose matrix [1]. In comparison, ethidium bromide, a gold-standard DNA intercalator, has been reported to have a Kd of 870 nM in solution-based assays [2]. The lower Kd value for the immobilized DAPP indicates a significantly stronger interaction under these specific conditions, which is a critical parameter for its effectiveness as a purification ligand.
Binding affinityContext-dependent
Kd 229 nM (immobilized DAPP)
vs. 870 nM (EtBr in solution)
Reported higher affinity for immobilized DAPP; relevant for capture efficiency
Cross-study comparison; different assay conditions
DNA bindingAffinity chromatographyMolecular biology
DAPP-Sepharose affinity support vs. pDNA [1]; Ethidium bromide in TE buffer with 100 mM NaCl [2]
Why This Matters
A 3.8-fold lower Kd value directly correlates with a higher binding affinity, enabling DAPP-based chromatographic supports to capture and retain target DNA with greater efficiency and at lower ligand densities compared to ethidium-based supports.
DNA bindingAffinity chromatographyMolecular biology
[1] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
[2] DellaVecchia, M. J., Merritt, W. K., Peng, Y., Kirby, T. W., DeRose, E. F., Mueller, G. A., ... & London, R. E. (2010). DNA binding parameters for PicoGreen (PG) and ethidium bromide (EB). Biophysical Journal, 99(9), 3010-3019. View Source
pDNA Isoform Separation vs. Affinity Ligands
3,8-Diamino-6-phenylphenanthridine (DAPP) has been quantitatively validated as a superior affinity ligand for the specific separation of supercoiled plasmid DNA (pDNA) [1]. When coupled to a Sepharose support, it achieves a maximum dynamic binding capacity of 336.75 μg pDNA / mL gel, enabling a stepwise elution process that separates the therapeutically active supercoiled isoform from open circular and linear impurities simply by adjusting salt concentration [2]. This performance is underpinned by its high affinity for pDNA (Kd = 2.29 × 10⁻⁷ M) and its ability to selectively elute isoforms at distinct salt concentrations (0.22 M and 0.55 M NaCl) [2].
pDNA isoform separationMethod context
336.75 μg/mL binding capacity; stepwise elution (0.22 M / 0.55 M NaCl)
Supports supercoiled pDNA enrichment with scalable salt gradient
DAPP-Sepharose column; acetate buffer pH 5
Plasmid DNA purificationAffinity chromatographyBiopharmaceutical manufacturing
Evidence Dimension
Chromatographic performance for pDNA isoform separation
Target Compound Data
DAPP: 336.75 μg pDNA/mL gel binding capacity; stepwise isoform elution at 0.22 M and 0.55 M NaCl; Kd = 2.29 × 10⁻⁷ M [2]
Comparator Or Baseline
Generic DNA intercalators or non-specific ligands: lack of isoform specificity and defined elution profile for pDNA
Quantified Difference
Quantified binding capacity and specific isoform separation, features not present in non-specific ligands
Conditions
DAPP-Sepharose affinity chromatography column; loading in 10 mM acetate buffer pH 5
Why This Matters
For gene therapy and DNA vaccine production, the ability to selectively purify supercoiled pDNA from other isoforms with a high binding capacity directly impacts product yield, purity, and process scalability, making DAPP a functionally superior choice over generic DNA-binding ligands.
Plasmid DNA purificationAffinity chromatographyBiopharmaceutical manufacturing
[1] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
[2] Caramelo-Nunes, C., Tente, T., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Specific recognition of supercoiled plasmid DNA by affinity chromatography using the intercalator DAPP as ligand. Journal of Chromatography B, 928, 121-124. View Source
Key Applications of DAPP
Therapeutic Supercoiled pDNA Purification
For downstream processes in gene therapy and DNA vaccine manufacturing, 3,8-Diamino-6-phenylphenanthridine (DAPP) can be immobilized on a Sepharose support to create an affinity chromatography column [1]. This method enables the high-resolution separation of the therapeutically active supercoiled pDNA isoform from open circular and linear impurities, with elution controlled by a simple, scalable salt gradient [1]. The high binding capacity of 336.75 μg pDNA/mL gel ensures cost-effective purification at scale, directly addressing a critical bottleneck in biopharmaceutical production [1].
Synthesis of Nucleoside Analogs & Artificial Bases
3,8-Diamino-6-phenylphenanthridine serves as a crucial precursor for synthesizing phenanthridinium-containing DNA building blocks [1]. By using DAPP as a starting material, researchers can create ethidium nucleoside analogs, which are then incorporated into oligonucleotides via solid-phase phosphoramidite chemistry [1]. This enables the construction of DNA with artificial bases for applications in nanotechnology, biosensing, and the study of charge transfer in nucleic acids.
DNA Topology & Ligand Binding Studies
The well-characterized biophysical properties of 3,8-Diamino-6-phenylphenanthridine make it an ideal probe for studying DNA-ligand interactions [1]. Its defined unwinding angle (24 ± 2°) and unique, pH-dependent binding mechanism—distinct from that of permanently charged ethidium bromide—allow researchers to investigate the fundamental physics of intercalation, including ionic strength effects and polyelectrolyte behavior of DNA [1]. This is particularly valuable in assays for topoisomerase activity where controlled and quantifiable DNA unwinding is required.
Fluorescent Probes & Light-Emitting Materials
The compound's large π-conjugated phenanthridine structure endows it with strong luminescence, making it a valuable scaffold for synthesizing novel dyes and materials [1]. Its utility extends beyond DNA binding, as it is a key monomer for the synthesis of rigid polyamides and polyketanils, which have been demonstrated to possess light-emitting properties suitable for optoelectronic applications [2]. This dual functionality in both biochemical and materials science research broadens its procurement value.
Application
Selection Property
Validation Focus
Supercoiled pDNA affinity purification
Non-quaternary intercalator with pH-dependent binding
Isoform resolution and binding capacity under salt gradient
Nucleoside analog synthesis
Phenanthridine scaffold for phosphoramidite chemistry
Incorporation into oligonucleotides and artificial bases
DNA intercalation probe
Defined unwinding angle and binding thermodynamics
Compatibility with topology-sensitive assays and topoisomerase studies
Optoelectronic materials
π-conjugated rigid planar structure
Light-emitting polymer properties and polyamide synthesis
[1] Caramelo-Nunes, C., Bicho, D., Almeida, P., Marcos, J. C., & Tomaz, C. T. (2013). Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. Journal of Chromatography A, 1307, 91-98. View Source
[2] Jones, R. L., & Wilson, W. D. (1981). Effect of ionic strength on the pKa of ligands bound to DNA. Biopolymers, 20(1), 141-154. View Source
[3] Vala, M., Krajčovič, J., Lukes, V., & Rapta, P. (2008). Synthesis and characterization of polyketanils with 3,8-diamino-6-phenylphenanthridine moieties exhibiting light emitting properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 291-303. View Source
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